molecular formula C20H20ClNO3 B140401 Rumbrin CAS No. 150206-14-7

Rumbrin

Cat. No.: B140401
CAS No.: 150206-14-7
M. Wt: 357.8 g/mol
InChI Key: TUFFAFAPFQNIRB-KDZWSXRISA-N
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Chemical Reactions Analysis

Types of Reactions: Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole moiety in this compound can participate in electrophilic substitution reactions, while the polyene chain can undergo oxidation and reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyene chain .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of the polyene chain can lead to the formation of epoxides, while reduction can result in the formation of saturated polyenes .

Scientific Research Applications

Rumbrin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique structure and reactivity. In biology, it is used to investigate the biosynthesis of fungal metabolites. In medicine, this compound has shown potential as an anticancer and cytoprotective agent . Additionally, this compound has been identified as a potent inhibitor of human immunodeficiency virus (HIV) at the nanomolar level .

Comparison with Similar Compounds

  • Auxarconjugatin A
  • Auxarconjugatin B
  • Gymnoconjugatin

Rumbrin stands out due to its unique structure and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFFAFAPFQNIRB-KDZWSXRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150206-14-7
Record name Rumbrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Rumbrin and what are its potential applications?

A1: this compound is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] this compound exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []

Q2: What is known about the biosynthesis of this compound?

A2: Research indicates that the biosynthesis of this compound involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into this compound, offering a route to generate novel derivatives. []

Q3: What is the chemical structure of this compound?

A3: this compound possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that this compound exists as different stereoisomers, with 12E-isothis compound being a recently identified example. []

Q4: How does this compound's structure influence its activity?

A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in this compound and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for this compound's biological activity.

Q5: Has this compound demonstrated any promising activity against specific cancer cells?

A5: Yes, studies show that this compound exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, this compound and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of this compound, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to this compound itself. [] This finding underscores the potential of generating this compound analogs with improved therapeutic efficacy.

Q6: What are the known mechanisms of action of this compound?

A6: While this compound's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, this compound demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in this compound's biological activities.

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